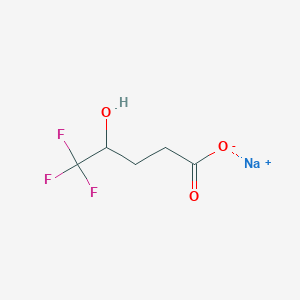

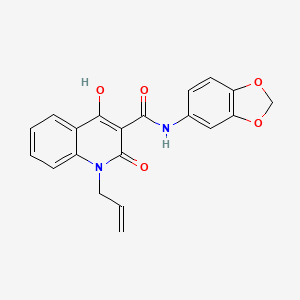

![molecular formula C9H19NO3 B2543233 3-{[2-(叔丁氧基)乙基]氨基}丙酸 CAS No. 1566914-46-2](/img/structure/B2543233.png)

3-{[2-(叔丁氧基)乙基]氨基}丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid is a compound that can be inferred to have relevance in the field of synthetic organic chemistry, particularly in the synthesis of amino acid derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds often involves multistep procedures, starting from commercially available precursors. For instance, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate involves protection of functional groups, iodination, and confirmation of the structure using various spectroscopic techniques . Similarly, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized through alkylation and coupled with L-isoleucinamide, with the structure confirmed by HPLC and NMR . These methods could potentially be adapted for the synthesis of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid.

Molecular Structure Analysis

The confirmation of molecular structures in the field is typically achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of a synthesized compound was confirmed using IR, 1H-NMR, 13C-NMR, and 2D NMR spectroscopy, as well as ESI-MS and HRMS . These techniques would be essential in the molecular structure analysis of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid to ensure the correct synthesis and to understand its conformation and electronic structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be studied through various reactions. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid has been used as a catalyst for the formylation of alcohols and amines . This suggests that related compounds might also be amenable to reactions such as formylation, which could modify the structure of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid or introduce new functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid can be predicted and studied using computational methods such as density functional theory (DFT). For example, DFT was used to calculate molecular geometry, vibrational frequencies, and HOMO-LUMO energies for ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which are important in explaining the bioactivity of compounds . Such computational studies would be valuable for understanding the properties of 3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid and predicting its behavior in different environments.

科学研究应用

生物降解和环境归宿

对乙基叔丁基醚 (ETBE) 等相关化合物进行的研究揭示了含叔丁氧基化合物的生物降解和环境归宿的见解。这些研究表明,微生物可以好氧降解此类化合物,利用它们作为碳和能量来源,或通过与烷烃的共代谢。这些知识可用于了解 3-{[2-(叔丁氧基)乙基]氨基}丙酸在土壤和地下水中的潜在行为,从而可能指导环境修复工作 (Thornton 等,2020)。

在香料和香精工业中的应用

已对从氨基酸中产生支链醛的生成和分解途径进行了广泛的综述,强调了它们在食品中作为风味化合物的意义。该研究领域可能与研究涉及 3-{[2-(叔丁氧基)乙基]氨基}丙酸的转化或合成途径以创造香料或香精化合物相关 (Smit、Engels 和 Smit,2009)。

抗氧化活性与化学反应

对抗氧化剂及其反应途径(例如涉及 ABTS 自由基阳离子基测定的途径)的研究,可以为探索 3-{[2-(叔丁氧基)乙基]氨基}丙酸或其衍生物的抗氧化潜力提供一个框架。了解这些化学相互作用对于开发食品、药品或化妆品行业中的新型抗氧化剂至关重要 (Ilyasov 等,2020)。

地下环境中的微生物降解

对甲基叔丁基醚和叔丁醇等燃料氧化剂的微生物降解的研究突出了地下环境中生物降解的复杂性。这些见解可以为研究 3-{[2-(叔丁氧基)乙基]氨基}丙酸在受污染的地下水和土壤系统中的生物修复潜力提供信息 (Schmidt 等,2004)。

在聚合物和树脂合成中的潜力

聚合物的化学回收,例如通过水解和糖解回收聚对苯二甲酸乙二醇酯 (PET),是一个 3-{[2-(叔丁氧基)乙基]氨基}丙酸可能发挥作用的重要领域。可以探索其潜在的反应性和改性能力,以合成新聚合物或作为从回收聚合物中创造增值材料的中间体 (Karayannidis 和 Achilias,2007)。

作用机制

属性

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-9(2,3)13-7-6-10-5-4-8(11)12/h10H,4-7H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQHTBIMPOJIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCNCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B2543151.png)

![3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2543152.png)

![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543158.png)

![2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2543159.png)

![7-(indoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2543164.png)

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxamide hydrochloride](/img/structure/B2543165.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2,5-dimethylphenyl)methanone](/img/structure/B2543167.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide](/img/structure/B2543172.png)